molecular formula C18H25FN2O2S B2957485 2-(4-Fluorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1421455-43-7

2-(4-Fluorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2957485
CAS No.: 1421455-43-7
M. Wt: 352.47
InChI Key: OADLFTACZPOKNK-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This complex molecule features a 4-fluorophenyl group and a morpholinomethyl-substituted thiazepane ring, structural motifs commonly associated with bioactive molecules. The presence of the fluorine atom is a critical feature, as fluorination is a well-established strategy in drug design to modulate a compound's bioavailability, metabolic stability, and binding affinity to biological targets . The compound's core structure suggests potential as a valuable scaffold for probing neuropharmacological pathways. The morpholine and thiazepane rings are heterocycles frequently found in ligands that target central nervous system (CNS) receptors . Specifically, its molecular architecture indicates potential for interaction with G protein-coupled receptors (GPCRs), particularly serotonergic receptors like 5-HT1D and 5-HT2A, which are established targets for neurological and psychiatric disorders . Researchers can utilize this compound as a key intermediate or a novel pharmacophore in the design and synthesis of new receptor agonists, antagonists, or inverse agonists to study receptor function and signaling mechanisms. Its primary research applications lie in the fields of early-stage drug discovery, structure-activity relationship (SAR) studies, and as a building block for the development of potential therapeutic agents for conditions such as cancer, where serotonin receptors are emerging as a target , and various CNS disorders.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O2S/c19-16-4-2-15(3-5-16)12-18(22)21-6-1-11-24-14-17(21)13-20-7-9-23-10-8-20/h2-5,17H,1,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADLFTACZPOKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Morpholinomethyl Group: This step involves the reaction of the thiazepane intermediate with morpholine in the presence of a suitable catalyst.

    Attachment of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Fluorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the morpholinomethyl group can form hydrogen bonds with amino acid residues. The thiazepane ring may contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Substituent Variations on the 1,4-Thiazepane Ring

The target compound’s morpholinomethyl substitution at the 3-position of the thiazepane distinguishes it from analogs:

  • Pyrrolidinylmethyl substitution: describes 2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone (CAS 1421442-26-3), where the pyrrolidine (a five-membered saturated amine ring) replaces morpholine.
  • Unsubstituted thiazepane: Compounds like (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone () lack morpholinomethyl or similar groups, reducing hydrogen-bonding capacity .

Variations in the Ketone Substituent

  • Ethanone vs. methanone: The target compound’s ethanone group (CH2-C=O) provides greater flexibility compared to methanone derivatives (C=O directly attached to thiazepane), as seen in (3-Fluorophenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone (). This flexibility may influence conformational stability in biological systems .
  • Thioether vs. aryl groups: ’s 2-(Benzylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone (CAS 1421504-91-7) replaces the 4-fluorophenyl group with a benzylthio (S-CH2-C6H5) moiety.

Fluorophenyl Positional Isomerism

  • 4-Fluorophenyl (target) vs. 2- or 3-fluorophenyl : and feature fluorophenyl groups at the 2- and 3-positions, respectively. The 4-fluorophenyl group in the target compound maximizes symmetry and may enhance π-π stacking interactions in hydrophobic pockets .

Molecular Weight and Formula Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (Inferred) ~C19H24FN2O2S ~377.47 4-Fluorophenyl, morpholinomethyl, ethanone
2-(Benzylthio)-... (1421504-91-7, ) C19H28N2O2S2 380.6 Benzylthio substituent
(3-Fluorophenyl)-... (1421463-21-9, ) C17H23FN2O2S 338.4 3-Fluorophenyl, methanone
Benzo[d]thiazol-2-ylthio... (1421442-26-3, ) C19H25N3OS3 407.6 Pyrrolidinylmethyl, benzothiazolylthio

Research Implications and Challenges

  • Pharmacological Potential: The morpholinomethyl group (common in blood-brain barrier-penetrant drugs) and fluorophenyl moiety (enhances metabolic stability) suggest CNS or antimicrobial applications.
  • Data Gaps : Physical properties (melting point, solubility) and spectroscopic data (NMR, MS) are absent for most compounds, limiting comparative analysis.
  • Computational Modeling : Molecular docking studies could elucidate how substituent variations affect binding to hypothetical targets (e.g., enzymes, receptors).

Biological Activity

The compound 2-(4-Fluorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H18_{18}FN1_{1}OS
  • Molecular Weight : 281.37 g/mol
  • CAS Number : Not specified

This compound features a fluorophenyl group and a morpholinomethyl thiazepan moiety, which contribute to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Voltage-Gated Ion Channels : Similar compounds have shown modulation of sodium and calcium channels, which are critical for neuronal excitability and neurotransmitter release .
  • GABA Transporters : The compound may influence GABAergic signaling, potentially providing anxiolytic or anticonvulsant effects .

Case Studies and Experimental Findings

  • Antinociceptive Activity : In vitro studies have demonstrated that compounds with similar structures exhibit moderate inhibition of pain pathways. This suggests that this compound may also possess analgesic properties .
  • Neuroprotective Effects : Compounds targeting voltage-gated sodium channels have been linked to neuroprotection in various models of neurological disorders. This raises the possibility that our compound could offer therapeutic benefits in conditions like epilepsy or neuropathic pain .

Comparative Biological Activity Table

Compound Biological Activity Mechanism Reference
This compoundPotential antinociceptiveModulation of ion channels
Related Fluorinated BenzothiazolesAntiproliferativeDNA adduct formation
3-(3-Methylthiophen-2-yl)-pyrrolidine derivativesAnticonvulsantGABA transporter inhibition

Q & A

Q. What are the recommended synthetic routes for 2-(4-Fluorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone?

  • Methodological Answer : The synthesis of fluorophenyl-ethanone derivatives often employs Friedel-Crafts acylation to introduce the ketone group. For example, analogous compounds like 1-(3-Fluoro-4-propoxyphenyl)ethanone are synthesized using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions . For the target compound, a multi-step approach is likely required:

Morpholinomethyl-thiazepane synthesis : Functionalize the thiazepane core with morpholine via reductive amination or alkylation.

Coupling with fluorophenyl-acetyl group : Use cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution to attach the 4-fluorophenyl-ethanone moiety.
Optimize reaction conditions (solvent, temperature) using TLC or HPLC for monitoring .

Q. How can the compound’s structure be characterized crystallographically?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure. Key steps:
  • Grow high-quality crystals via vapor diffusion or slow evaporation.
  • Collect data at low temperature (e.g., 100 K) to minimize thermal motion.
  • Refine with SHELXL, ensuring R-factors < 0.05 for high precision .
    Example parameters from similar compounds:
ParameterValueSource Compound
R factor0.053–0.139(2E)-3-(4-Fluorophenyl)
Data-to-parameter16.8(2Z)-oxazolidin-2-ylidene

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Based on safety data for structurally related compounds:
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid vapor inhalation .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • Storage : Keep in sealed containers under dry, inert atmosphere (N₂ or Ar) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer : Use a multi-technique validation approach :
  • NMR : Compare experimental 1^1H/13^{13}C shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)).
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positions .
    Example workflow:
TechniqueApplicationReference
HRMSExact mass verification (e.g., 438.142 Da)
DFT-NMRPredict chemical shifts for validation

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., GPCRs)?

  • Methodological Answer : Combine molecular docking and MD simulations :

Docking : Use AutoDock Vina or Schrödinger to model binding poses in receptors (e.g., serotonin receptors, common for benzodiazepine analogs ).

MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability.

Free Energy Calculations : Apply MM/GBSA to estimate binding affinities .
Key parameters for docking:

SoftwareGrid Box Size (ų)Exhaustiveness
AutoDock Vina20 × 20 × 208

Q. How to address discrepancies in thermal stability data (e.g., DSC vs. TGA)?

  • Methodological Answer : Analyze decomposition pathways:
  • TGA : Measure mass loss under N₂ or air to identify degradation steps.
  • DSC : Correlate endothermic/exothermic peaks with TGA events.
    Example data from analogous compounds:
TechniqueObservation (4'-Fluoroacetophenone)Reference
Tboil469.2 K
DSCMelting point ~373 K
Use Kissinger analysis for activation energy of thermal events .

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